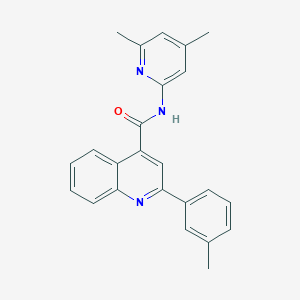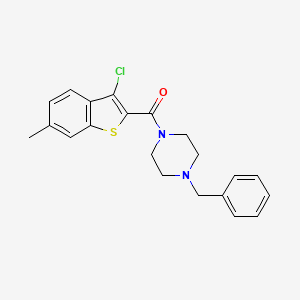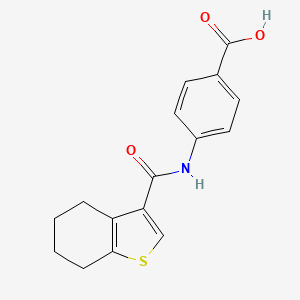
N-(4,6-dimethylpyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the pyridine and phenyl groups. The final step involves the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Pyridine and Phenyl Groups: The pyridine and phenyl groups can be introduced through Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products Formed
Oxidation Products: Quinoline N-oxides
Reduction Products: Amines
Substitution Products: Various substituted quinoline derivatives
Scientific Research Applications
Medicinal Chemistry: The compound can be studied for its potential as a therapeutic agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Quinoline derivatives are often used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: A simpler analog with similar biological activities.
N-(4-methylpyridin-2-yl)-2-phenylquinoline-4-carboxamide: A structurally related compound with different substituents.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity, solubility, and other physicochemical properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O/c1-15-7-6-8-18(12-15)22-14-20(19-9-4-5-10-21(19)26-22)24(28)27-23-13-16(2)11-17(3)25-23/h4-14H,1-3H3,(H,25,27,28) |
InChI Key |
JUHIQQQXSDRLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11117334.png)
![4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide](/img/structure/B11117341.png)


![Ethyl 2-[(cyclohexylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117374.png)
![5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11117382.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117387.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11117388.png)
![Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B11117389.png)
![1-(4-Cyclohexylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11117393.png)
![11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B11117397.png)
![N-(2-ethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117405.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11117410.png)

